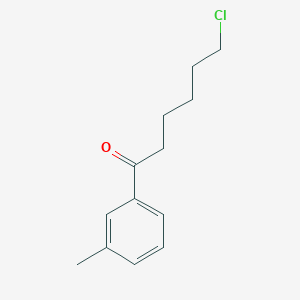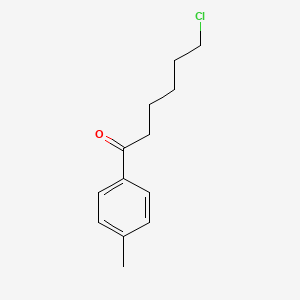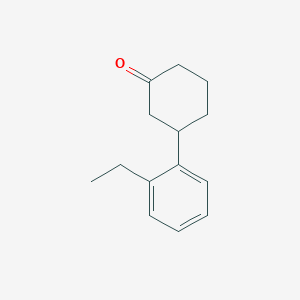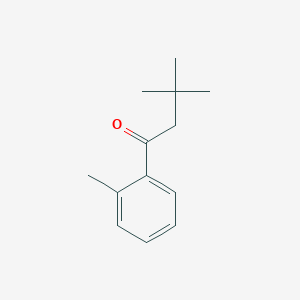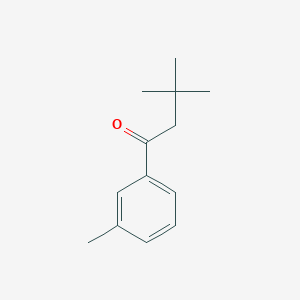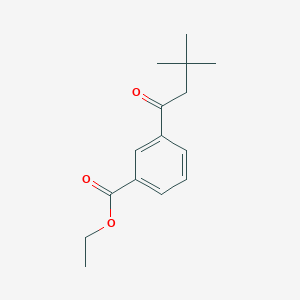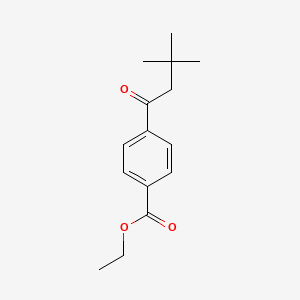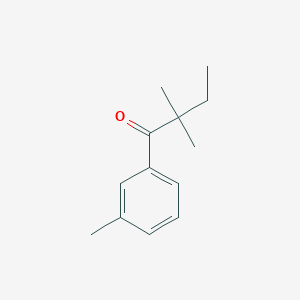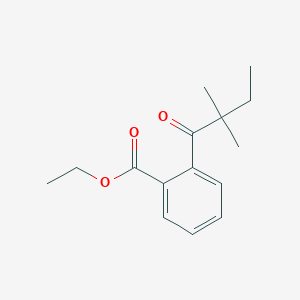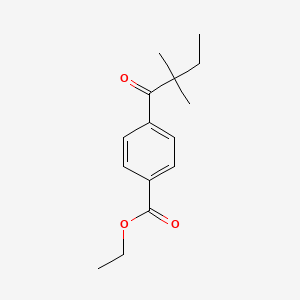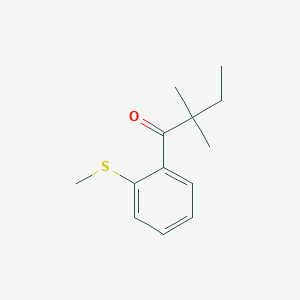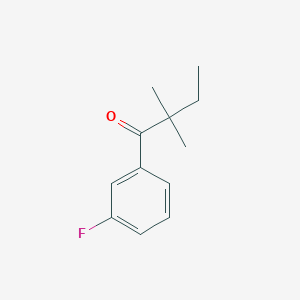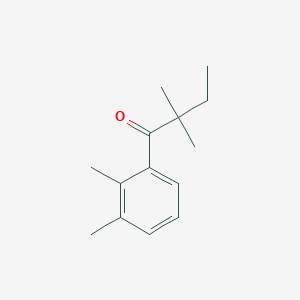
4-Bromo-3-fluorophenyl cyclobutyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H10BrFO. It is a colorless oil with a molecular weight of 257.1 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Bromo-3-fluorophenyl cyclobutyl ketone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild conditions . The reaction conditions for the synthesis of this compound include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at room temperature .
Chemical Reactions Analysis
4-Bromo-3-fluorophenyl cyclobutyl ketone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Scientific Research Applications
4-Bromo-3-fluorophenyl cyclobutyl ketone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: This compound is employed in the development of biologically active molecules and pharmaceuticals.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluorophenyl cyclobutyl ketone involves its interaction with molecular targets and pathways. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The specific molecular targets and pathways depend on the context of its use in different reactions and applications .
Comparison with Similar Compounds
4-Bromo-3-fluorophenyl cyclobutyl ketone can be compared with other similar compounds, such as:
- 4-Bromo-3-fluorophenyl cyclopropyl ketone
- 4-Bromo-3-fluorophenyl cyclopentyl ketone
- 4-Bromo-3-fluorophenyl cyclohexyl ketone
These compounds share similar structural features but differ in the size of the cycloalkyl group attached to the ketone. The uniqueness of this compound lies in its specific cyclobutyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUQYYNPJLYSLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642534 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-82-4 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl)cyclobutylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
